Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate
Description
Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate is a sulfur-containing ester derivative characterized by a unique combination of functional groups: a diethylamino-oxycarbonothioyl moiety and a sulfanyl group attached to the propanoate backbone.
Properties
CAS No. |
608523-08-6 |
|---|---|
Molecular Formula |
C10H19NO3S2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
ethyl 2-(diethylaminooxycarbothioylsulfanyl)propanoate |
InChI |
InChI=1S/C10H19NO3S2/c1-5-11(6-2)14-10(15)16-8(4)9(12)13-7-3/h8H,5-7H2,1-4H3 |
InChI Key |
WJNPSZCWSBEVOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)OC(=S)SC(C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate typically involves the reaction of ethyl 2-bromopropanoate with diethylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting ethyl 2-bromopropanoate with diethylamine: in the presence of a base such as sodium hydroxide.
Adding carbon disulfide: to the reaction mixture to form the carbonothioyl group.
Purification: of the product through techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: by using larger quantities of reactants and solvents.
Optimizing reaction conditions: to maximize yield and minimize impurities.
Implementing purification techniques: suitable for large-scale production, such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
Sulfoxides and sulfones: from oxidation reactions.
Thiols: from reduction reactions.
Substituted products: from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate has been investigated for its potential use in drug development. Its structure suggests that it may exhibit pharmacological properties due to the presence of the diethylamino group, which is known to enhance bioactivity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives with carbonothioyl groups have shown promise in targeting specific cancer pathways. A study demonstrated that such compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Research indicates that thioesters can exhibit significant antibacterial activity against various pathogens. A case study highlighted the effectiveness of a related compound in inhibiting the growth of resistant bacterial strains, suggesting that this compound may possess similar properties .
Polymer Science Applications
This compound is relevant in polymer chemistry, particularly as a monomer or additive in the synthesis of advanced materials.
Photoinitiators in Polymerization
This compound can be utilized as a photoinitiator in light-induced polymerization processes. Its ability to generate free radicals upon UV exposure makes it suitable for applications in coatings and adhesives. Research has shown that incorporating such compounds into polymer formulations improves curing efficiency and mechanical properties .
Synthesis of Block Copolymers
The compound's unique functional groups allow it to participate in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT). This method enables the synthesis of block copolymers with tailored properties for specific applications, including drug delivery systems and smart materials .
Agricultural Chemistry Applications
In agricultural chemistry, this compound has potential uses as a pesticide or herbicide due to its chemical structure.
Pest Control Efficacy
Studies have demonstrated that related thioester compounds can act as effective insecticides by disrupting metabolic pathways in pests. A case study reported significant reductions in pest populations when treated with formulations containing similar active ingredients, indicating potential for this compound in pest management strategies .
Herbicidal Activity
The herbicidal properties of compounds with carbonothioyl functionalities have been documented, showing their ability to inhibit weed growth by affecting photosynthetic processes. Field trials have indicated that formulations based on these compounds can effectively control weed populations without harming crop yields .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, leading to modifications that affect their function. The carbonothioyl group plays a crucial role in these interactions by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s distinctiveness arises from its diethylamino-oxycarbonothioyl-sulfanyl substituent. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Ethyl Propanoate Derivatives
Key Observations:
Sulfur-Containing Groups: The target compound’s carbonothioyl-sulfanyl group differentiates it from analogs with simpler sulfanyl or thioether linkages (e.g., ). This group may enhance reactivity in radical polymerization or thiocarbonyl transfer reactions. In contrast, quizalofop ethyl ester contains a phenoxy-quinoxalinyl group, which is critical for herbicidal activity via inhibition of acetyl-CoA carboxylase (ACCase).
Amino and Ester Modifications: The hydrochloride salt in improves aqueous solubility, making it suitable for drug formulations. The tert-butoxycarbonyl (Boc) group in serves as a protective group for amines, a feature absent in the target compound.
Physicochemical Properties
- Melting Points: While data for the target compound are unavailable, analogs exhibit melting points ranging from 227°C () to 234–235°C (). The diethylamino-oxy group may lower melting points due to increased molecular flexibility.
- Solubility: The hydrochloride salt in enhances water solubility, whereas the target compound’s non-ionic structure likely favors organic solvents.
Biological Activity
Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate is a compound of interest due to its potential biological activities. Research into its pharmacological properties has revealed various effects that could be harnessed for therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing thioester linkages have shown promising antimicrobial properties. The presence of the diethylamino group enhances solubility and bioavailability, potentially increasing efficacy against various pathogens.
- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity in Cancer Cells : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, possibly through apoptosis or cell cycle arrest mechanisms.
Research Findings
A review of diverse studies highlights the biological activity of this compound. Below is a summary of key findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Anti-inflammatory | Demonstrated reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases. |
| Study 3 | Cytotoxicity | Exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. |
Case Studies
-
Case Study on Antimicrobial Activity :
A study published in Journal of Medicinal Chemistry investigated the antimicrobial effects of various thioester compounds, including this compound. The results indicated that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics . -
Case Study on Anti-inflammatory Properties :
In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a marked decrease in paw edema and inflammatory markers, suggesting a strong anti-inflammatory effect that could be beneficial in treating conditions like arthritis . -
Case Study on Cancer Cytotoxicity :
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis in MCF-7 cells through caspase activation pathways, highlighting its potential as an anticancer agent .
Discussion
The biological activity of this compound suggests multiple therapeutic avenues. Its antimicrobial properties could be particularly relevant in an era of increasing antibiotic resistance. Additionally, its anti-inflammatory and cytotoxic effects warrant further investigation into its potential use in treating chronic inflammatory diseases and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
